molecular formula C9H10N2O3S B14902935 N-(3-cyano-4-methoxyphenyl)methanesulfonamide

N-(3-cyano-4-methoxyphenyl)methanesulfonamide

Cat. No.: B14902935
M. Wt: 226.25 g/mol
InChI Key: SKOIJLXCPVPDPM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

N-(3-cyano-4-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl cyanoacetates, phenyl isothiocyanate, and various catalysts. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of N-(3-cyano-4-methoxyphenyl)methanesulfonamide involves its interaction with molecular targets and pathways. The cyano and methoxy groups play a crucial role in its reactivity and biological activity. The compound can intercalate into double-stranded DNA, affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, leading to the unwinding of the helical structure .

Comparison with Similar Compounds

N-(3-cyano-4-methoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:

  • N-(4-cyano-3-methoxyphenyl)methanesulfonamide
  • N-(3-cyano-4-hydroxyphenyl)methanesulfonamide
  • N-(3-cyano-4-methoxyphenyl)ethanesulfonamide

These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

N-(3-cyano-4-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C9H10N2O3S/c1-14-9-4-3-8(5-7(9)6-10)11-15(2,12)13/h3-5,11H,1-2H3

InChI Key

SKOIJLXCPVPDPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C)C#N

Origin of Product

United States

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